molecular formula C18H13N3O4 B2987375 8-ethoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one CAS No. 892755-19-0

8-ethoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Cat. No. B2987375
CAS RN: 892755-19-0
M. Wt: 335.319
InChI Key: WUNXBZWMZHVOEV-UHFFFAOYSA-N
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Description

8-ethoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both pyridine and oxadiazole moieties, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 8-ethoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one exhibit significant antimicrobial potency. For instance, a study demonstrated the synthesis of 1,3,4-oxadiazole containing derivatives of chromeno[4,3-b]pyridine, which were screened for in vitro antimicrobial activity against various bacterial and fungal species. The minimum inhibitory concentration (MIC) of these compounds ranged between 5 and 15 μg/mL, comparable to standard drugs, indicating high potency against certain bacteria and fungi (Jadhav et al., 2016). Another study focused on the synthesis and antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines, showcasing their significant antibacterial and antifungal activity against tested microbial strains and dermatophyte fungi (Banoji et al., 2022).

Anticancer Activity

Several studies have explored the anticancer potential of compounds based on the chromen-2-one scaffold. A notable example includes the evaluation of terpyridine-skeleton molecule derivatives containing the chromeno[4,3-b]pyridine core for their biological activities. Some compounds were identified as nonintercalative topoisomerase I and II dual catalytic inhibitors, inducing apoptosis and G1 arrest in T47D human breast cancer cells, with much less DNA toxicity than etoposide. These compounds significantly inhibited tumor growth in xenografted mice models (Kwon et al., 2015). Additionally, novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives were synthesized and screened for antimicrobial, antifungal, and antimalarial activities, further highlighting the potential of chromen-2-one derivatives in cancer research (Shah et al., 2016).

Material Science Applications

In the realm of material science, chromen-2-one derivatives have been investigated for their utility in organic light-emitting diodes (OLEDs). For example, a study on bis(1,3,4-oxadiazole) systems demonstrated the fabrication of LEDs using these materials as the electron-injection/hole-blocking layer, resulting in considerably more efficient devices than those with single layers or other analogues (Wang et al., 2001).

properties

IUPAC Name

8-ethoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c1-2-23-14-5-3-4-12-10-13(18(22)24-15(12)14)17-20-16(21-25-17)11-6-8-19-9-7-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNXBZWMZHVOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

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